3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE
Description
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-[2-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)27-16-9-2-1-8-15(16)24-18(25)13-6-5-7-14(12-13)26-17-10-3-4-11-23-17/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFLEKMGRNFAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. The trifluoromethoxy group is introduced through a radical trifluoromethylation process, which is a key step in the synthesis . This process often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Research indicates that 3-(Pyridin-2-yloxy)-N-[2-(trifluoromethoxy)phenyl]benzamide exhibits several biological activities, which can be leveraged for therapeutic applications:
-
Antitumor Activity :
- Compounds with similar structures have shown significant antitumor properties. For example, benzamide derivatives have been reported to inhibit RET kinase activity, which is crucial in various cancers. In vitro studies demonstrated cytotoxicity against multiple cancer cell lines, suggesting potential for development as anticancer agents.
-
Anti-inflammatory Effects :
- The compound has been investigated for its ability to modulate inflammatory pathways. In vitro studies suggest it may reduce inflammation markers, providing therapeutic benefits in conditions characterized by excessive inflammation.
-
Neuroprotective Effects :
- Related compounds have exhibited neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Antitumor Activity
A study published in Science.gov examined the effects of benzamide derivatives on cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cells, indicating potential for further development as anticancer agents.
Case Study 2: Neuroprotection
In a study focused on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly improved cell viability compared to controls.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Significant cytotoxicity against breast cancer cells | Science.gov |
| Anti-inflammatory Effects | Modulation of inflammatory pathways, reducing inflammation markers | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | Neurobiology Reports |
Mechanism of Action
The mechanism of action of 3-(PYRIDIN-2-YLOXY)-N-[2-(TRIFLUOROMETHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the pyridine and benzamide moieties contribute to its overall stability and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Benzamide Analogs
Biological Activity
3-(Pyridin-2-yloxy)-N-[2-(trifluoromethoxy)phenyl]benzamide, commonly referred to as compound 1 , has gained attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a pyridine moiety and a trifluoromethoxy group, which contribute to its unique properties and biological interactions.
- Molecular Formula : C18H16F3N2O2
- Molecular Weight : 374.33 g/mol
- CAS Number : 1797874-20-4
Research indicates that compound 1 interacts with various biological targets, primarily focusing on its role as an inhibitor of specific enzymes and receptors. One significant area of study is its impact on the serotonergic and noradrenergic systems , which are crucial in mood regulation and anxiety disorders.
Antidepressant Activity
A notable study explored the antidepressant-like effects of compounds structurally related to compound 1. It was found that similar benzamide derivatives could modulate serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors, leading to antidepressant effects in animal models . The findings suggest that modifications to the benzamide structure can enhance or alter biological activity, paving the way for new antidepressant therapies.
Table of Biological Activities
| Biological Activity | Reference |
|---|---|
| Antidepressant-like effects | |
| Potential anticonvulsant | |
| Interaction with serotonin receptors |
Case Studies
-
Antidepressant-Like Effects :
- In a study involving various benzamide derivatives, compound 1 demonstrated significant antidepressant-like effects in forced swim tests (FST) and tail suspension tests (TST). The modulation of serotonergic pathways was confirmed through receptor antagonist studies, indicating its potential as a novel antidepressant .
- Anticonvulsant Potential :
Research Findings
Recent research emphasizes the importance of structure-activity relationships (SAR) in developing effective pharmacological agents based on compound 1. Modifications to the pyridine and benzamide portions significantly influence biological activity. For instance:
- Trifluoromethoxy Substitution : Enhances lipophilicity and may improve blood-brain barrier penetration.
- Pyridine Derivatives : Show varying affinities for different receptors, suggesting tailored approaches for specific therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
